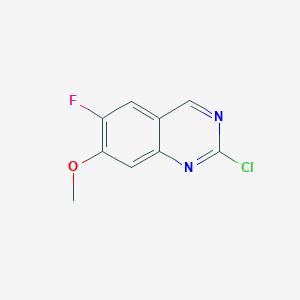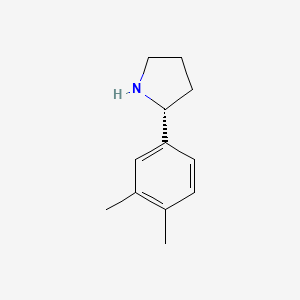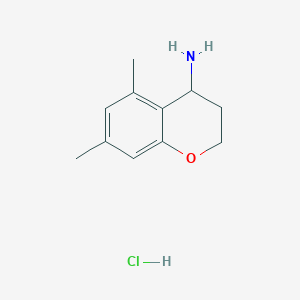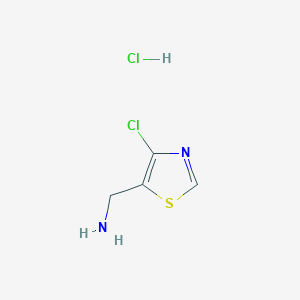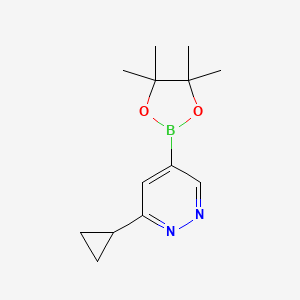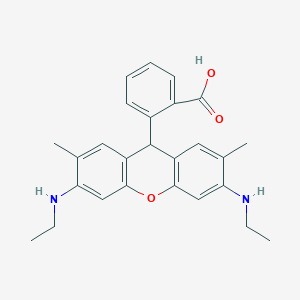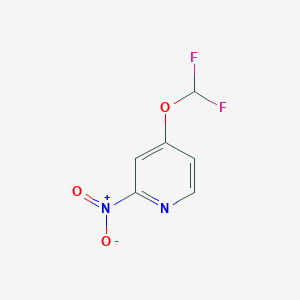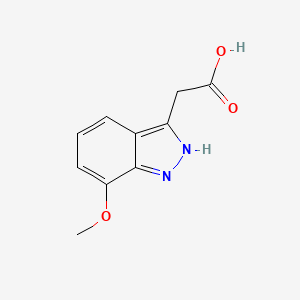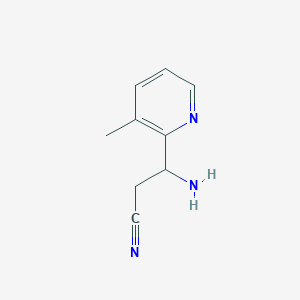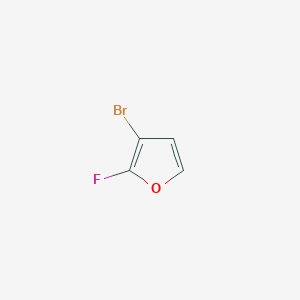
3-Bromo-2-fluorofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluorofuran is a heterocyclic organic compound characterized by a furan ring substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorofuran typically involves the halogenation of furan derivatives. One common method includes the bromination of 2-fluorofuran using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often requiring advanced purification methods such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluorofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution: 2-Fluoro-3-methoxyfuran.
Oxidation: 2-Fluoro-3-bromofuran-5-one.
Reduction: 2-Fluoro-3-bromotetrahydrofuran.
Scientific Research Applications
3-Bromo-2-fluorofuran has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral and antibacterial properties.
Materials Science: Used in the development of organic electronic materials due to its unique electronic properties.
Chemical Biology: Acts as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorofuran in biological systems involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards enzymes or receptors. The furan ring’s electron-rich nature allows it to engage in π-π interactions with aromatic amino acids in proteins, modulating their activity .
Comparison with Similar Compounds
2-Bromo-3-fluorofuran: Similar structure but with reversed positions of bromine and fluorine.
3-Chloro-2-fluorofuran: Chlorine substituted for bromine.
3-Bromo-2-chlorofuran: Chlorine substituted for fluorine.
Uniqueness: 3-Bromo-2-fluorofuran is unique due to the specific electronic effects imparted by the bromine and fluorine atoms, which influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .
Properties
Molecular Formula |
C4H2BrFO |
|---|---|
Molecular Weight |
164.96 g/mol |
IUPAC Name |
3-bromo-2-fluorofuran |
InChI |
InChI=1S/C4H2BrFO/c5-3-1-2-7-4(3)6/h1-2H |
InChI Key |
YGRJMPLLIBVXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

